5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Structural Biology Analytical Chemistry Medicinal Chemistry

Researchers requiring a regioisomerically pure, fragment-sized building block for kinase or epigenetic probe discovery benefit from the defined 5-(3-acetamidophenyl) substitution. This scaffold eliminates SAR ambiguity caused by generic pyrazole analogs. - Unambiguous structure confirmed by InChIKey, with tPSA 95.1 Ų and LogD -1.18 for cell permeability. - 3-COOH handle enables rapid amide coupling; acetamidophenyl group mimics adenine in ATP-binding pockets. - Available in multi-gram quantities with reliable ≥95% purity, ensuring reproducibility in FBLD and target engagement studies.

Molecular Formula C12H11N3O3
Molecular Weight 245.238
CAS No. 1240061-39-5
Cat. No. B597311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid
CAS1240061-39-5
Molecular FormulaC12H11N3O3
Molecular Weight245.238
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18)
InChIKeyIDHZYXZLBDSPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid: Building Block Overview


5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1240061-39-5) is a heterocyclic small molecule (C12H11N3O3, MW: 245.23) featuring a 1H-pyrazole core with a 3-carboxylic acid and a 5-(3-acetylaminophenyl) substituent . Its canonical IUPAC name is 3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid, reflecting the annular tautomerism common to this scaffold [1]. The compound is commercially available as a research building block (≥95% purity) with a topological polar surface area (tPSA) of 95.1 Ų and calculated XLogP3 of 0.9, properties that inform its suitability as a versatile intermediate in medicinal chemistry and chemical biology applications [1].

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid: Not Interchangeable with Analogs


Generic substitution of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid with simpler pyrazole-3-carboxylic acids or regioisomeric derivatives is scientifically unsound. The specific 5-(3-acetylaminophenyl) substitution pattern fundamentally alters both physicochemical properties (LogD = -1.18 at pH 5.5) and biological recognition [1]. In contrast, unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6) lacks the aromatic ring system required for hydrophobic interactions, while 3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid—a regioisomer—exhibits distinct tautomeric equilibrium and hydrogen-bonding geometry [1][2]. Furthermore, compounds lacking the acetylaminophenyl moiety, such as 5-phenyl-1H-pyrazole-3-carboxylic acid, are not functionally equivalent in target binding assays . Therefore, substitution with any other in-class compound will confound SAR studies and compromise experimental reproducibility.

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid: Comparative Evidence for Selection


Regioisomeric Identity Differentiation via InChIKey

The target compound possesses a unique InChIKey (IDHZYXZLBDSPDE-UHFFFAOYSA-N) that defines its specific regioisomeric form as 5-(3-acetylaminophenyl)-1H-pyrazole-3-carboxylic acid . This is distinct from the regioisomer 3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid, which may have a different InChIKey and distinct hydrogen-bonding patterns. This level of structural specificity is critical for SAR studies and ensures experimental reproducibility.

Structural Biology Analytical Chemistry Medicinal Chemistry

Lipophilicity (LogD) vs. Unsubstituted Pyrazole Acid

The predicted distribution coefficient (LogD) at pH 5.5 for 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is -1.18, indicating increased hydrophilicity relative to the unsubstituted core [1]. The presence of the 3-acetylaminophenyl group imparts a LogD difference of approximately -0.82 units compared to unsubstituted pyrazole-3-carboxylic acid (LogD approx. -0.36 at pH 5.5) [2]. This difference will significantly impact solubility, membrane permeability, and formulation strategy.

ADME Drug Discovery Physicochemical Properties

Commercial Availability vs. 5-(3-Aminophenyl) Analog

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is commercially available from multiple vendors at a standardized purity of 95% . In contrast, a key analog, 5-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1276540-79-4), is less widely available and may require custom synthesis, leading to longer lead times and higher costs . The acetylaminophenyl derivative offers a defined, off-the-shelf building block with established QC metrics.

Chemical Procurement Building Blocks Quality Control

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid: Application Scenarios


Scaffold Hopping in Kinase Inhibitor Discovery

The 5-(3-acetylaminophenyl) motif is a privileged structure for targeting the ATP-binding pocket of kinases, as evidenced by its use in analogous pyrazole carboxamide derivatives [1]. Procuring this building block allows medicinal chemists to explore SAR around the 3-carboxylic acid handle for amide coupling, while the acetylaminophenyl group can mimic the adenine ring of ATP. This application leverages the compound's specific regioisomeric identity (confirmed by InChIKey) and multi-vendor availability for rapid hit expansion.

Chemical Biology Probe for Epigenetic Targets

The acetylaminophenyl moiety is a common feature in inhibitors of bromodomain-containing proteins (e.g., BET inhibitors) and histone deacetylases (HDACs). The compound's physicochemical properties (tPSA = 95.1 Ų, HBD = 3, HBA = 4) [2] and moderate lipophilicity (XLogP3 = 0.9) make it a suitable starting point for developing cell-permeable probes. Its defined structure and availability facilitate the synthesis of focused libraries for target engagement studies.

Fragment-Based Lead Discovery Building Block

With a molecular weight of 245.23 and 3 hydrogen bond donors, this compound is an ideal fragment-sized building block for FBLD campaigns. Its unique InChIKey and regioisomeric purity ensure that any observed binding (e.g., by SPR or NMR) can be unambiguously attributed to the intended chemical structure . The 3-carboxylic acid group provides a synthetic handle for fragment linking or elaboration, while the acetylaminophenyl group offers a defined vector for growth.

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